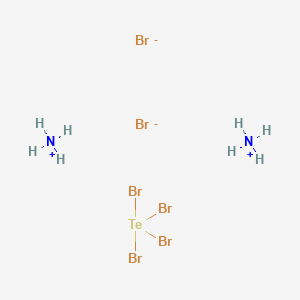![molecular formula C19H24N2O5 B579537 (2S,3S,4R,5S,6Z)-6-[benzyl(phenyl)hydrazinylidene]hexane-1,2,3,4,5-pentol CAS No. 15354-63-9](/img/structure/B579537.png)
(2S,3S,4R,5S,6Z)-6-[benzyl(phenyl)hydrazinylidene]hexane-1,2,3,4,5-pentol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S,4R,5S,6Z)-6-[benzyl(phenyl)hydrazinylidene]hexane-1,2,3,4,5-pentol is a hydrazone derivative with the chemical formula C19H24N2O5 and a molecular weight of 360.4 g/mol . Hydrazones are a class of organic compounds characterized by the presence of the functional group -NHN=CH-. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4R,5S,6Z)-6-[benzyl(phenyl)hydrazinylidene]hexane-1,2,3,4,5-pentol typically involves the condensation of L-Altrose with benzylphenyl hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is heated to promote the formation of the hydrazone bond, and the product is then purified by recrystallization.
Industrial Production Methods
Industrial production of hydrazones, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(2S,3S,4R,5S,6Z)-6-[benzyl(phenyl)hydrazinylidene]hexane-1,2,3,4,5-pentol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydrazone to the corresponding amine.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include oximes, amines, and various substituted hydrazone derivatives .
Aplicaciones Científicas De Investigación
(2S,3S,4R,5S,6Z)-6-[benzyl(phenyl)hydrazinylidene]hexane-1,2,3,4,5-pentol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2S,3S,4R,5S,6Z)-6-[benzyl(phenyl)hydrazinylidene]hexane-1,2,3,4,5-pentol involves its interaction with various molecular targets and pathways. The compound can form stable complexes with metal ions, which can enhance its biological activity. It can also induce apoptosis and autophagy in cancer cells by targeting specific cellular pathways . The azomethine group (-NHN=CH-) plays a crucial role in its bioactivity by facilitating interactions with biological macromolecules .
Comparación Con Compuestos Similares
Similar Compounds
Benzophenone hydrazone:
Benzyl carbazate derivatives: These compounds exhibit antimicrobial and antitubercular activities similar to (2S,3S,4R,5S,6Z)-6-[benzyl(phenyl)hydrazinylidene]hexane-1,2,3,4,5-pentol.
Uniqueness
This compound stands out due to its unique combination of biological activities and its potential for forming stable metal complexes. This makes it a versatile compound for various scientific and industrial applications .
Propiedades
Número CAS |
15354-63-9 |
|---|---|
Fórmula molecular |
C19H24N2O5 |
Peso molecular |
360.41 |
Nombre IUPAC |
(2S,3S,4R,5S,6Z)-6-[benzyl(phenyl)hydrazinylidene]hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C19H24N2O5/c22-13-17(24)19(26)18(25)16(23)11-20-21(15-9-5-2-6-10-15)12-14-7-3-1-4-8-14/h1-11,16-19,22-26H,12-13H2/b20-11-/t16-,17-,18+,19-/m0/s1 |
Clave InChI |
XJXSLPXDHURNHO-JFGAHVNOSA-N |
SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2)N=CC(C(C(C(CO)O)O)O)O |
Sinónimos |
L-Altrose benzylphenyl hydrazone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


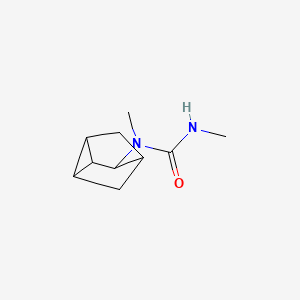
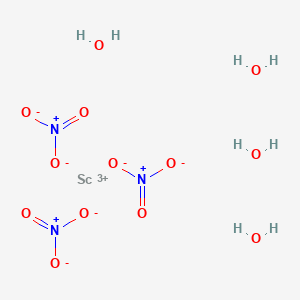
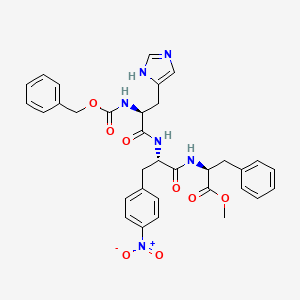
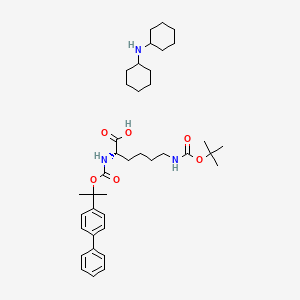
![Disodium;5-[(2,6-dimethylphenyl)diazenyl]-6-oxido-7-sulfonaphthalene-2-sulfonate](/img/structure/B579462.png)
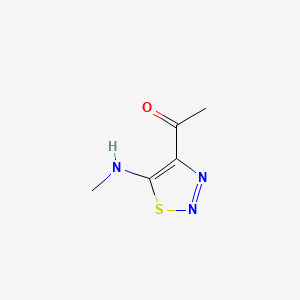
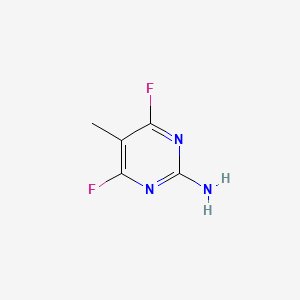

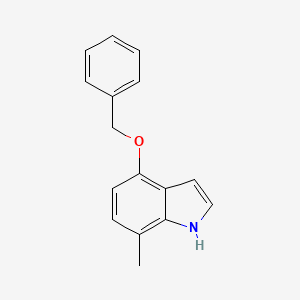
![benzyl N-[(2S)-1-hydrazinyl-1-oxopropan-2-yl]carbamate](/img/structure/B579470.png)
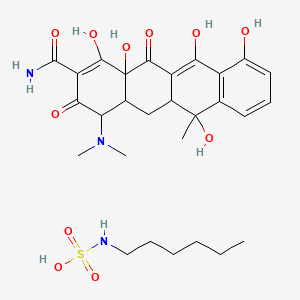
![[(2R,3R,4R,5R,6R)-5-acetamido-4,6-diacetyloxy-2-(methoxymethyl)oxan-3-yl] acetate](/img/structure/B579472.png)
